molecular formula C15H20N4O B455360 (E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B455360
M. Wt: 272.35g/mol
InChI Key: YDPIXINXHYABNW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings substituted with ethyl and methyl groups, connected by a propenone linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with acetylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
  • 1,3-bis(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one
  • 1,3-bis(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-propen-1-one

Uniqueness

(E)-1,3-BIS(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20N4O

Molecular Weight

272.35g/mol

IUPAC Name

(E)-1,3-bis(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C15H20N4O/c1-5-18-9-13(11(3)16-18)7-8-15(20)14-10-19(6-2)17-12(14)4/h7-10H,5-6H2,1-4H3/b8-7+

InChI Key

YDPIXINXHYABNW-BQYQJAHWSA-N

SMILES

CCN1C=C(C(=N1)C)C=CC(=O)C2=CN(N=C2C)CC

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/C(=O)C2=CN(N=C2C)CC

Canonical SMILES

CCN1C=C(C(=N1)C)C=CC(=O)C2=CN(N=C2C)CC

Origin of Product

United States

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